(3S)-3-{[(Benzyloxy)carbonyl]amino}heptanoic acid
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Overview
Description
(3S)-3-{[(Benzyloxy)carbonyl]amino}heptanoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a heptanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of enolate anions to introduce the α-amino acid grouping . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of (3S)-3-{[(Benzyloxy)carbonyl]amino}heptanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and waste production.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-{[(Benzyloxy)carbonyl]amino}heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S)-3-{[(Benzyloxy)carbonyl]amino}heptanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the study of reaction mechanisms.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-{[(Benzyloxy)carbonyl]amino}heptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S)-3-{[(Benzyloxy)carbonyl]amino}heptanoic acid include other amino acids and derivatives with benzyloxycarbonyl groups. Examples include:
- (3S)-3-{[(Benzyloxy)carbonyl]amino}hexanoic acid
- (3S)-3-{[(Benzyloxy)carbonyl]amino}octanoic acid
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the length of the heptanoic acid chain and the presence of the benzyloxycarbonyl group
Properties
CAS No. |
922705-25-7 |
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Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
(3S)-3-(phenylmethoxycarbonylamino)heptanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-2-3-9-13(10-14(17)18)16-15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3,(H,16,19)(H,17,18)/t13-/m0/s1 |
InChI Key |
GEMMWTWUZPYFTM-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCC[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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